7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
BCPP is a heterocyclic organic compound that has gained significant attention in recent years due to its potential use in various fields of research and industry. It is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities .
Molecular Structure Analysis
The molecular formula of BCPP is C31H22ClN3S, and it has a molecular weight of 504.05. The InChI code for a related compound, 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is provided as 1S/C13H10ClN3/c14-12-11-6-7-17 (13 (11)16-9-15-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of BCPP, such as boiling point, melting point, and density, are not specified in the available resources .Scientific Research Applications
- BCPP exhibits promising anticancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that BCPP interferes with cell cycle progression and induces apoptosis, making it a potential candidate for cancer therapy .
- BCPP acts as a kinase inhibitor, particularly targeting kinases involved in cell signaling pathways. It may inhibit kinases associated with inflammation, angiogenesis, and cell proliferation. This property makes it valuable for drug discovery and personalized medicine.
- In vitro studies indicate that BCPP possesses anti-inflammatory properties. It modulates inflammatory mediators and suppresses the activation of NF-κB, a key transcription factor involved in inflammation. Researchers are investigating its potential as an anti-inflammatory drug.
- BCPP has shown neuroprotective effects in animal models. It enhances neuronal survival, reduces oxidative stress, and promotes neurite outgrowth. These findings suggest its relevance in neurodegenerative disease research.
- Preliminary studies suggest that BCPP exhibits antiviral activity against certain viruses, including herpes simplex virus (HSV). Researchers are exploring its mechanism of action and potential applications in antiviral drug development.
- BCPP’s unique structure makes it suitable for organic electronics and materials. It can serve as a building block for designing organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices. Its electron-rich core contributes to efficient charge transport.
Anticancer Properties
Kinase Inhibitor
Anti-inflammatory Agent
Neuroprotective Effects
Antiviral Activity
Organic Electronics and Materials
Safety and Hazards
properties
IUPAC Name |
7-benzyl-4-(4-chlorophenyl)sulfanyl-5,6-diphenylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22ClN3S/c32-25-16-18-26(19-17-25)36-31-28-27(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)35(30(28)33-21-34-31)20-22-10-4-1-5-11-22/h1-19,21H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCGQIZEIJCREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN=C3SC4=CC=C(C=C4)Cl)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine |
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